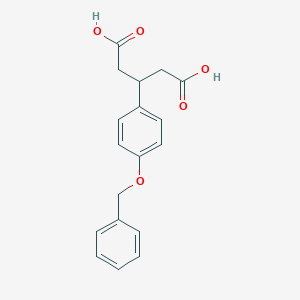
3-(4-Benzyloxyphenyl)pentanedioic acid
Cat. No. B070430
Key on ui cas rn:
165119-29-9
M. Wt: 314.3 g/mol
InChI Key: GAAFBVUBUNMNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05776951
Procedure details


4-Benzyloxybenzaldehyde (50.0 g, Aldrich), ethyl acetoacetate (61.31 g, Aldrich), and piperidine (4.01 lg) were reacted together overnight. The resulting mixture was refluxed for 3-4 hours with ethanol (400 ml) and sodium methoxide (63.63 g).



Name
sodium methoxide
Quantity
63.63 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17]([O:23]CC)(=[O:22])[CH2:18]C(C)=O.N1CCCCC1.C[O-:33].[Na+].[CH2:35]([OH:37])[CH3:36]>>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([CH2:18][C:17]([OH:23])=[O:22])[CH2:36][C:35]([OH:33])=[O:37])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
61.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
63.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
